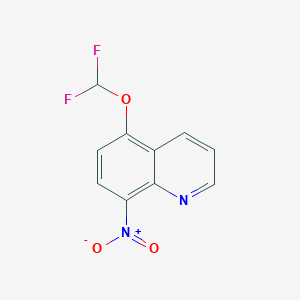

5-(Difluoromethoxy)-8-nitroquinoline

概要

説明

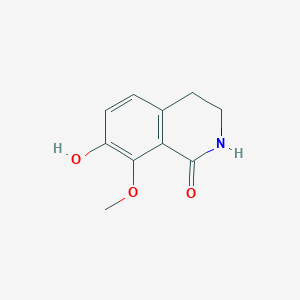

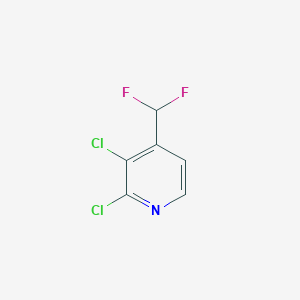

The compound “5-(Difluoromethoxy)-8-nitroquinoline” is a quinoline derivative. Quinolines are aromatic compounds that consist of a benzene ring fused to a pyridine ring. In this case, the quinoline has a difluoromethoxy group (-OCHF2) at the 5-position and a nitro group (-NO2) at the 8-position .

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the difluoromethoxy and nitro groups onto a quinoline base. This could potentially be achieved through electrophilic aromatic substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline core, with the difluoromethoxy and nitro groups attached at the 5 and 8 positions, respectively .Chemical Reactions Analysis

As an aromatic compound, “5-(Difluoromethoxy)-8-nitroquinoline” could potentially undergo a variety of reactions, including further electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the difluoromethoxy and nitro groups. For example, these groups could affect the compound’s solubility, reactivity, and stability .科学的研究の応用

Medicinal Chemistry: Antimicrobial Agents

5-(Difluoromethoxy)-8-nitroquinoline: has potential applications in medicinal chemistry, particularly as an antimicrobial agent. The nitroquinoline moiety is known for its bactericidal and fungicidal properties, and the difluoromethoxy group could enhance these effects by increasing lipophilicity, thus improving cell membrane penetration .

Nanotechnology: Drug Delivery Systems

In nanotechnology, this compound could be used to create novel drug delivery systems. Its structure allows for the attachment of nanoparticles, which can be engineered to target specific cells or tissues, thereby increasing the efficacy of therapeutic agents .

Agriculture: Pesticide Formulation

The difluoromethoxy group is often included in the structure of pesticides due to its stability and ability to resist degradation5-(Difluoromethoxy)-8-nitroquinoline could serve as a key intermediate in the synthesis of new pesticides with improved properties .

Material Science: Fluorinated Building Blocks

This compound can act as a fluorinated building block in materials science. Its incorporation into polymers could result in materials with unique properties such as enhanced thermal stability and chemical resistance, which are valuable in various industrial applications .

Electronics: Organic Semiconductors

The electronic properties of nitroquinolines make them suitable for use in organic semiconductors. When combined with the difluoromethoxy group, 5-(Difluoromethoxy)-8-nitroquinoline could contribute to the development of organic electronic devices with better performance and lower power consumption .

Chemical Synthesis: Late-stage Functionalization

In synthetic chemistry, 5-(Difluoromethoxy)-8-nitroquinoline can be utilized for late-stage functionalization, a technique used to introduce functional groups into complex molecules. This can significantly streamline the synthesis of pharmaceuticals and other complex organic compounds .

作用機序

Target of Action

The primary target of 5-Fluorouracil is the enzyme thymidylate synthase, which plays a crucial role in DNA synthesis .

Mode of Action

5-Fluorouracil inhibits thymidylate synthase, thereby disrupting DNA synthesis and leading to cell death .

Biochemical Pathways

The inhibition of thymidylate synthase by 5-Fluorouracil affects the synthesis of pyrimidine, a key component of DNA. This disruption in the biochemical pathway leads to the cessation of cell growth .

Pharmacokinetics

5-Fluorouracil has a short biological half-life and its oral absorption is incomplete, leading to a peak-valley phenomenon. This necessitates frequent administration and can lead to severe side effects .

Result of Action

The action of 5-Fluorouracil results in the disruption of DNA synthesis, leading to cell death and a reduction in tumor growth .

Action Environment

The efficacy and stability of 5-Fluorouracil can be influenced by various environmental factors, including the patient’s overall health, the presence of other medications, and specific genetic factors .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-(difluoromethoxy)-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2O3/c11-10(12)17-8-4-3-7(14(15)16)9-6(8)2-1-5-13-9/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVIFNLYYAJIJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

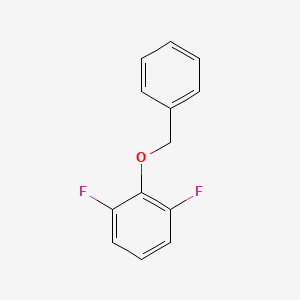

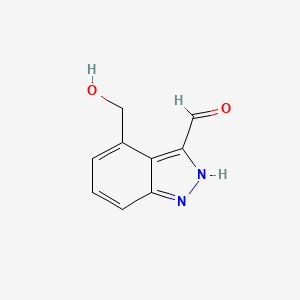

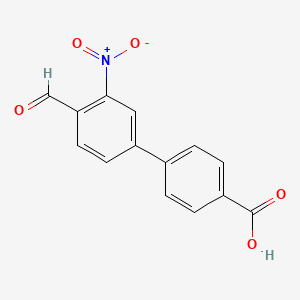

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B1448340.png)

![1-{4-[(4-tert-butylphenyl)carbonyl]-1H-pyrrol-2-yl}-2,2,2-trichloroethan-1-one](/img/structure/B1448342.png)

![2-[(4-Ethoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1448344.png)

![5-Azaspiro[2.5]octane hydrochloride](/img/structure/B1448351.png)

![2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B1448358.png)